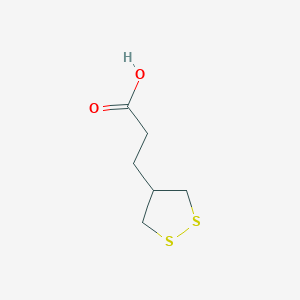
1-Nitroindolizine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitroindolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure features a nitro group at the first position and a carboxylic acid group at the second position of the indolizine ring, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-nitroindolizine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ortho-methylnitrobenzene with diethyl oxalate and sodium methoxide under reflux conditions. This reaction produces (2-nitrophenyl)pyruvic acid, which is then treated with ammonia water and ferrous sulfate to yield the desired indolizine derivative .
Industrial Production Methods: For industrial-scale production, the method described above can be optimized for higher yields and purity. The process involves careful control of reaction temperatures, pH levels, and purification steps to ensure the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitroindolizine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aminoindolizine derivatives.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Applications De Recherche Scientifique
1-Nitroindolizine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 1-nitroindolizine-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes, receptors, and DNA, leading to modulation of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules .
Comparaison Avec Des Composés Similaires
Indole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitroindole: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Indolizine-2-carboxylic acid: Lacks the nitro group, resulting in different biological and chemical properties.
Uniqueness: 1-Nitroindolizine-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H6N2O4 |
|---|---|
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
1-nitroindolizine-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)6-5-10-4-2-1-3-7(10)8(6)11(14)15/h1-5H,(H,12,13) |
Clé InChI |
CYGRFDSWSCKQTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN2C=C1)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
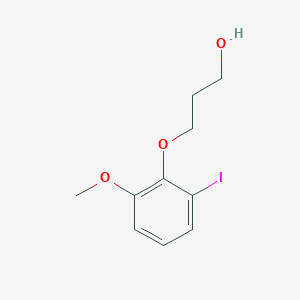
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
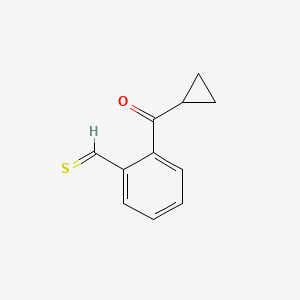


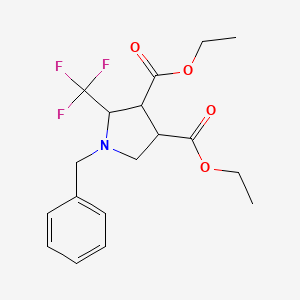

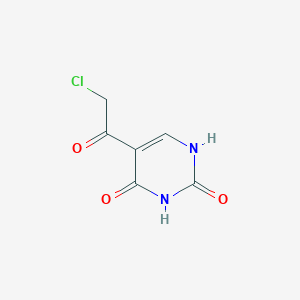
![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)

